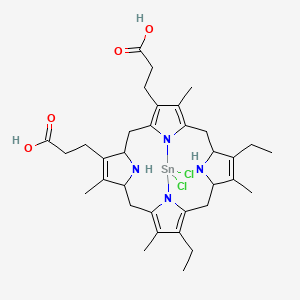
Tin(IV) mesoporphyrin IX (dichloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannsoporfin, also known as tin mesoporphyrin, is a synthetic metalloporphyrin compound. It is a competitive inhibitor of heme oxygenase, an enzyme involved in the catabolism of heme. Stannsoporfin has been investigated for its potential therapeutic applications, particularly in the treatment of hyperbilirubinemia in newborns, a condition characterized by elevated levels of bilirubin in the blood .
Preparation Methods
The preparation of stannsoporfin involves synthetic routes that ensure high purity and large-scale production. One method involves the synthesis of high-purity stannsoporfin through a series of chemical reactions that include the formation of metalloporphyrin complexes . The industrial production of stannsoporfin focuses on achieving high yields and purity, which is crucial for its pharmaceutical applications .
Chemical Reactions Analysis
Stannsoporfin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, stannsoporfin can be oxidized to form different oxidation states of the metalloporphyrin complex .
Scientific Research Applications
Mechanism of Action
Stannsoporfin exerts its effects by specifically inhibiting the enzyme heme oxygenase, which is responsible for the conversion of heme to biliverdin. By blocking this conversion, stannsoporfin prevents the formation of bilirubin, thereby reducing bilirubin levels in the blood. This mechanism is particularly useful in treating conditions like hyperbilirubinemia in newborns .
Comparison with Similar Compounds
Stannsoporfin is similar to other metalloporphyrin compounds, such as tin protoporphyrin IX and zinc protoporphyrin. stannsoporfin is unique in its high potency and specificity as a heme oxygenase inhibitor. Other similar compounds include:
Tin protoporphyrin IX: Another metalloporphyrin that inhibits heme oxygenase but with different potency and specificity.
Zinc protoporphyrin: A metalloporphyrin that also inhibits heme oxygenase but is less commonly used compared to stannsoporfin.
Stannsoporfin’s unique properties make it a valuable compound for both research and therapeutic applications.
Properties
Molecular Formula |
C34H46Cl2N4O4Sn |
|---|---|
Molecular Weight |
764.4 g/mol |
IUPAC Name |
3-[20-(2-carboxyethyl)-22,22-dichloro-10,15-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h26-27,30-31,36-37H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2 |
InChI Key |
WJAUCQGVENTPFG-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CCC(=O)O)C)CC1N2)(Cl)Cl)C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















